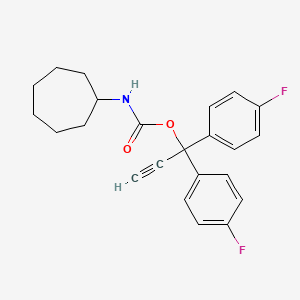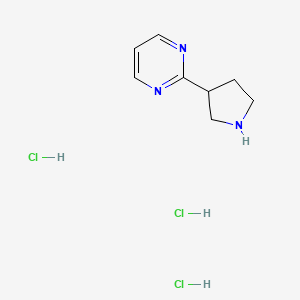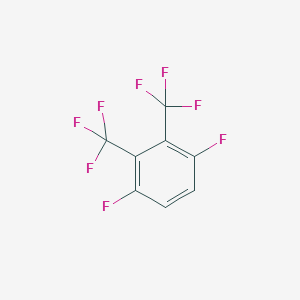
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate: is a synthetic organic compound characterized by the presence of fluorophenyl groups and a cycloheptylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the prop-2-ynyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with sodium acetylide to form 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol.
Carbamate formation: The intermediate is then reacted with cycloheptyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Similar structure but with an en-1-ol group instead of the carbamate.
1,1-bis(4-fluorophenyl)prop-2-yn-1-ol: Lacks the cycloheptylcarbamate moiety.
Uniqueness
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate is unique due to the presence of both fluorophenyl groups and the cycloheptylcarbamate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
20929-99-1 |
|---|---|
Molekularformel |
C23H23F2NO2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate |
InChI |
InChI=1S/C23H23F2NO2/c1-2-23(17-9-13-19(24)14-10-17,18-11-15-20(25)16-12-18)28-22(27)26-21-7-5-3-4-6-8-21/h1,9-16,21H,3-8H2,(H,26,27) |
InChI-Schlüssel |
IQLOSBYZJUGSKB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)





![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)

